molecular formula C22H15N3S B14506413 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline CAS No. 64495-32-5

2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline

Cat. No.: B14506413
CAS No.: 64495-32-5
M. Wt: 353.4 g/mol
InChI Key: LMYYOTZFCDNBSB-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline is a complex organic compound that features a benzothiazole ring fused to a quinoline ring, with an aniline group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring This is followed by the cyclization of the intermediate products to form the quinoline ring system

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors involved in disease pathways. The benzothiazole and quinoline rings allow for strong binding interactions with biological macromolecules, leading to the modulation of their activity . Molecular docking studies have shown that this compound can effectively bind to targets such as tyrosine-protein phosphatases, which are involved in cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline is unique due to its combined benzothiazole and quinoline structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific biological and physical properties .

Properties

CAS No.

64495-32-5

Molecular Formula

C22H15N3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)quinolin-2-yl]aniline

InChI

InChI=1S/C22H15N3S/c23-17-9-3-1-8-15(17)20-13-16(14-7-2-4-10-18(14)24-20)22-25-19-11-5-6-12-21(19)26-22/h1-13H,23H2

InChI Key

LMYYOTZFCDNBSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC5=CC=CC=C5S4)N

Origin of Product

United States

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